Morelloflavone

Description

also inhibits cruzain; RN given for (2S-trans)-isomer; structure in first source

Properties

IUPAC Name |

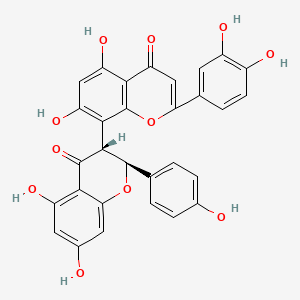

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPWSNIXRDQJC-LMSSTIIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168574 | |

| Record name | Morelloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-21-1, 1414943-37-5 | |

| Record name | Morelloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morelloflavone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morelloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morelloflavone, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH2KXX2C5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morelloflavone chemical structure and properties

An In-depth Technical Guide to Morelloflavone: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus.[1] As a member of the flavonoid class of secondary metabolites, it possesses the characteristic C6-C3-C6 chemical structure.[1] This phytochemical has garnered significant attention within the scientific community for its extensive pharmacological activities.[1] Research has demonstrated its potential as an anti-oxidative, antiviral, anti-inflammatory, and anti-tumor agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a flavone-flavonone dimer.[3] Its complex structure is fundamental to its biological activity. The IUPAC name for this compound is 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₀O₁₁ | [4] |

| Molecular Weight | 556.5 g/mol | [4][5] |

| Exact Mass | 556.10056145 Da | [4][5] |

| Appearance | Yellow powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| CAS Number | 16851-21-1 | [4] |

| SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | [5] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. These activities include antimicrobial, anti-plasmodial, antioxidant, anti-atherosclerosis, anti-inflammatory, anti-tumor, anti-restenosis, anti-HIV, and apoptotic potential.[1]

Table 2: Summary of Quantitative Biological Data for this compound

| Activity Type | Assay/Model | Target/Cell Line | Result (IC₅₀ / Kᵢ) | Reference |

| Anti-angiogenic | MTS Assay (Cell Viability) | HUVECs | ~20 µmol/L | [2][7] |

| Anticancer | MTS Assay (Cell Viability) | PC-3 (Prostate Cancer) | >100 µmol/L | [7] |

| Anticancer | MTT Assay (Cytotoxicity) | MCF-7 (Breast Cancer) | 55.84 µg/mL | [8][9] |

| Anticancer | Inhibition of Glioma Cells | U87 and C6 | Compound no. 1 (a this compound derivative) showed the strongest inhibition. | [10] |

| Antioxidant | DPPH Radical Scavenging | - | 49.5 µM | [11] |

| Antioxidant | Fe³⁺ Reduction | - | Absorbance of 0.583 at 400 µg/mL | [11] |

| Enzyme Inhibition | HMG-CoA Reductase | House Mouse (catalytic domain) | Kᵢ = 80.87 ± 0.06 µM (vs HMG-CoA) | [12] |

| Enzyme Inhibition | HMG-CoA Reductase | House Mouse (catalytic domain) | Kᵢ = 103 ± 0.07 µM (vs NADPH) | [12] |

| Enzyme Inhibition | Mitotic Kinesin Eg5 | - | Binding Energy = -8.4 kcal/mol (in silico) | [6][13] |

Mechanism of Action

This compound's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways and enzyme activities.

Anti-Angiogenic and Anticancer Mechanism

This compound inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[2] It exerts this effect by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[2] Notably, it achieves this without affecting the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] By suppressing these pathways, this compound inhibits VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[2][7] Furthermore, it can induce cell cycle arrest, causing an accumulation of cells in the G2/M phase.[7]

Enzyme Inhibition

-

HMG-CoA Reductase: this compound acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][14] It competes with the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12]

-

Mitotic Kinesin Eg5: Computational models and subsequent in vitro analysis show that this compound binds to a putative allosteric pocket on the mitotic kinesin Eg5.[13] This binding inhibits the ATPase activity and motor function of Eg5, which is crucial for cell division, highlighting its potential as an antimitotic agent.[13][15]

Experimental Protocols

This section details methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation from Plant Material

This protocol is a general procedure for isolating biflavonoids like this compound from plant sources such as Garcinia species.[16][17]

Methodology:

-

Drying and Grinding: Dry the plant material (e.g., leaves) in an oven at 45°C for 72 hours and grind into a fine powder.[17]

-

Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48 hours to create a crude extract.[17]

-

Solvent Partitioning:

-

Submit the crude MeOH extract to liquid-liquid partitioning. First, partition against hexane to remove nonpolar compounds.[17]

-

Dilute the remaining hydroalcoholic fraction with water (e.g., to 30% water) and partition successively with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[17] this compound and other biflavonoids typically concentrate in the EtOAc fraction.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.[17]

-

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. This compound, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C30H20O11 | CID 5464454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. plantaedb.com [plantaedb.com]

- 6. This compound | CAS:16851-21-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The this compound as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

The Biosynthesis of Morelloflavone in Garcinia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a prominent biflavonoid found in various Garcinia species, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the core biochemical reactions, enzymatic players, and experimental methodologies used in its study. While the complete pathway in Garcinia is yet to be fully elucidated, this document synthesizes the current understanding of flavonoid biosynthesis, the likely mechanism of biflavonoid formation, and provides a framework for future research.

Core Biosynthetic Pathway: From Phenylalanine to Flavonoid Monomers

The biosynthesis of this compound begins with the well-established phenylpropanoid and flavonoid pathways, which generate the monomeric flavonoid units that subsequently undergo dimerization. The initial steps involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2]

1. Phenylpropanoid Pathway:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for flavonoid biosynthesis.[1]

2. Flavonoid Biosynthesis (Flavanone Formation):

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a crucial flavanone intermediate.[1]

Naringenin serves as a branching point for the synthesis of a wide array of flavonoids. For the formation of this compound, which is a dimer of a naringenin derivative and a luteolin derivative, further modifications of the naringenin scaffold are required.

The Dimerization Step: Oxidative Coupling to this compound

The final and most speculative step in this compound biosynthesis is the oxidative coupling of two flavonoid monomers.[5] this compound is specifically a dimer of fukugetin (a C-glycosylated flavanone) and another flavonoid monomer. The precise enzymatic machinery responsible for this dimerization in Garcinia has not yet been identified. However, based on studies of similar coupling reactions in other plant secondary metabolic pathways, two classes of enzymes are considered the most likely candidates:

-

Cytochrome P450 (CYP450) Enzymes: These versatile heme-containing monooxygenases are known to catalyze a wide range of oxidative reactions, including carbon-carbon bond formation.[3][6] Specific CYP450s could be responsible for activating the flavonoid monomers and facilitating their regioselective coupling.

-

Peroxidases (PODs): These enzymes, often located in the cell wall or vacuole, utilize hydrogen peroxide to oxidize a variety of substrates, leading to the formation of radicals that can then couple to form dimers or larger polymers.[7]

The proposed mechanism involves the enzymatic generation of radical species from the flavonoid precursors, followed by a non-enzymatic or enzyme-guided coupling to form the biflavonoid structure.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound in Garcinia species, such as enzyme kinetic parameters, precursor pool sizes, and product yields, are currently not available in the scientific literature. However, to provide a frame of reference for researchers, the following table summarizes representative quantitative data from related flavonoid biosynthetic pathways in other plant species.

| Enzyme | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.6 | [4] |

| Chalcone Synthase (CHS) | Petunia hybrida | p-Coumaroyl-CoA | 0.8 | 0.03 | N/A |

| Chalcone Isomerase (CHI) | Medicago sativa | Naringenin Chalcone | 10 | 183 | [1] |

| Chalcone Isomerase (CHI) | Soybean | 2',4',4-Trihydroxychalcone | - | 183.3 | [8] |

Note: The presented data is for illustrative purposes and may not be directly comparable to the enzymes in Garcinia.

One study has reported the inhibition constants (Ki) of this compound for HMG-CoA reductase, an enzyme in the cholesterol biosynthesis pathway, which is not directly related to its own biosynthesis. The Ki values were 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods and can be adapted for research on Garcinia species.

Enzyme Extraction from Garcinia Tissue

-

Tissue Homogenization: Freeze fresh Garcinia tissue (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in a suitable extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifugation: Centrifuge the homogenate at 4°C for 20 minutes at 15,000 x g to pellet cell debris.

-

Protein Precipitation (Optional): The supernatant, containing the crude enzyme extract, can be subjected to ammonium sulfate precipitation to partially purify the enzymes.

-

Desalting: Remove excess salts from the protein extract using a desalting column (e.g., Sephadex G-25).

Chalcone Synthase (CHS) Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, 30 µM malonyl-CoA, and the crude or purified enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of acidified methanol (e.g., methanol with 1% HCl).

-

Product Analysis: Analyze the formation of naringenin chalcone using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the absorbance at approximately 370 nm.[9]

Chalcone Isomerase (CHI) Enzyme Assay

-

Substrate Preparation: Synthesize naringenin chalcone chemically or enzymatically using a CHS assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM naringenin chalcone (dissolved in a small amount of methanol), and the enzyme extract.[10]

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer.

-

Product Analysis: Analyze the formation of naringenin by HPLC, monitoring at approximately 288 nm.[10]

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Cloning: Isolate the coding sequences of the target genes (e.g., CHS, CHI, candidate CYP450s) from Garcinia cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transformation: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[11]

In Vitro Oxidative Coupling Assay

-

Reaction Setup: Prepare a reaction mixture containing the purified candidate enzyme (CYP450 or peroxidase), its necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP450s; H₂O₂ for peroxidases), and the flavonoid monomer substrates in a suitable buffer.[12]

-

Incubation: Incubate the reaction under optimized conditions (temperature, pH, time).

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the reaction products for the formation of this compound and other biflavonoids using LC-MS to determine the mass of the products and compare their fragmentation patterns with an authentic standard.[13]

Visualizations

Caption: General biosynthetic pathway leading to flavonoid monomers.

Caption: Proposed oxidative coupling mechanism for this compound formation.

Caption: General experimental workflow for studying biosynthesis enzymes.

Conclusion

The biosynthesis of this compound in Garcinia is a complex process that builds upon the fundamental pathways of phenylpropanoid and flavonoid metabolism. While the initial steps leading to the formation of flavonoid monomers are well-characterized, the final, crucial step of oxidative dimerization remains an area of active investigation. Future research efforts should focus on the identification and characterization of the specific cytochrome P450s or peroxidases from Garcinia that are responsible for this transformation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unravel the complete biosynthetic pathway of this medicinally important biflavonoid. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

- 1. Enzymes do what is expected (chalcone isomerase versus chorismate mutase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 過氧化酶(EC 1.11.1.7)的酵素分析 [sigmaaldrich.com]

- 13. 4.23. LC–MS analysis for products of enzyme reactions [bio-protocol.org]

The Early Discovery and Isolation of Morelloflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morelloflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the early discovery, isolation, and characterization of this promising molecule. It details the historical context of its initial identification, outlines comprehensive experimental protocols for its extraction and purification, and presents its key physicochemical and biological properties in a structured format. Furthermore, this guide visualizes the known signaling pathways affected by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction: The Emergence of a Bioactive Biflavonoid

This compound, also known by its synonym fukugetin, is a biflavonoid predominantly found in plants of the Garcinia genus.[1] Its discovery traces back to the early phytochemical explorations of these traditionally used medicinal plants. The initial breakthrough in the isolation of a this compound derivative was reported in 1970 by Konoshima and Ikeshiro, who isolated its glycoside, "fukugiside," from Garcinia spicata. This pioneering work laid the foundation for subsequent research into the broader class of biflavonoids and the biological activities of this compound itself.

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C30H20O11 and a molecular weight of 556.5 g/mol .[2] Its structure is characterized by two flavonoid moieties linked together. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C30H20O11 | [2] |

| Molecular Weight | 556.5 g/mol | [2] |

| IUPAC Name | 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [2] |

| Synonyms | Fukugetin | [1][2] |

| CAS Number | 16851-21-1 | [3] |

Early Discovery and Isolation: A Historical Perspective

General Experimental Workflow for this compound Isolation

The isolation of this compound typically involves a multi-step process beginning with the extraction of plant material, followed by fractionation and chromatographic purification.

Detailed Experimental Protocol (Representative)

1. Plant Material and Extraction:

-

Dried and powdered leaves of Garcinia livingstonei are extracted with acetone at room temperature.[4] The solvent is then removed under reduced pressure to yield a crude extract.

2. Solvent-Solvent Fractionation:

-

The crude acetone extract is subjected to solvent-solvent fractionation to partition compounds based on their polarity.[4] This typically involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.[5]

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

4. Final Purification:

-

The pooled fractions may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.[4][6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[8]

-

Spectroscopic and Biological Activity Data

The following tables summarize key quantitative data for this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H-NMR (in CD₃OD) | Complex aromatic and aliphatic signals characteristic of a biflavonoid structure. | [6] |

| ¹³C-NMR | Resonances confirming the presence of 30 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. | [9] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | [7] |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups. | [8] |

Table 3: Biological Activity of this compound

| Biological Target/Activity | IC₅₀ / Kᵢ Value | Reference(s) |

| HMG-CoA Reductase Inhibition (Kᵢ) | 80.87 ± 0.06 µM (competitive with HMG-CoA) | [10] |

| HMG-CoA Reductase Inhibition (Kᵢ) | 103 ± 0.07 µM (non-competitive with NADPH) | [10] |

| RhoA GTPase Activation Inhibition | Half-maximal effect at ~5 µmol/L | [3] |

| Rac1 GTPase Activation Inhibition | Half-maximal effect at ~5 µmol/L | [3] |

| Antibacterial (MIC against S. aureus) | 40 µg/mL | [11] |

| Antibacterial (MIC against E. faecalis) | 60 µg/mL | [11] |

Signaling Pathways Modulated by this compound

Early biological studies have revealed that this compound interacts with key cellular signaling pathways, contributing to its observed pharmacological effects.

Inhibition of HMG-CoA Reductase

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10] It acts as a competitive inhibitor with respect to the substrate HMG-CoA.[10] The luteolin subunit of this compound is thought to bind to the active site of the enzyme, specifically interacting with amino acid residues such as Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856, thereby blocking the entry of the natural substrate.[12][13]

Interference with Rho GTPase and ERK Signaling Pathways

This compound has been shown to inhibit the activation of the small GTPases RhoA and Rac1, which are key regulators of cell migration and angiogenesis.[3] This inhibition, in turn, affects the downstream Raf/MEK/ERK signaling cascade, a crucial pathway involved in cell proliferation and survival.[14] By downregulating the activation of RhoA and Rac1, this compound can suppress the phosphorylation and activation of the kinases in the ERK pathway.[15]

References

- 1. Showing Compound this compound (FDB093560) - FooDB [foodb.ca]

- 2. This compound | C30H20O11 | CID 5464454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16851-21-1 | Benchchem [benchchem.com]

- 4. Isolation and activity of two antibacterial biflavonoids from leaf extracts of Garcinia livingstonei (Clusiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of an antibacterial biflavonoid from an African chewing stick Garcinia kola Heckel (Clusiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

physical and chemical properties of Morelloflavone

An In-depth Technical Guide to the Physicochemical Properties of Morelloflavone

Introduction

This compound is a naturally occurring biflavonoid predominantly isolated from plants of the Garcinia genus.[1][2] As a member of the flavonoid family, it possesses a characteristic structure composed of two flavonoid units linked by a carbon-carbon bond. This unique structure confers a wide range of biological activities, including antioxidative, anti-inflammatory, antiviral, and antitumor properties, making it a compound of significant interest to researchers in drug discovery and development.[3] This technical guide provides a comprehensive overview of the , details key experimental protocols for its study, and visualizes its interactions with critical biological pathways.

Physical and Chemical Identity

This compound, also known by its synonym Fukugetin, is a chiral molecule with a complex polyphenolic structure.[4] Its identity is well-defined by its systematic nomenclature and structural identifiers.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [4] |

| CAS Number | 16851-21-1 | [5][6] |

| Molecular Formula | C₃₀H₂₀O₁₁ | [4][6] |

| Molecular Weight | 556.47 g/mol | [5][6] |

| Synonyms | Fukugetin, (+)-Morelloflavone | [4][7] |

| InChIKey | GFWPWSNIXRDQJC-LMSSTIIKSA-N | [4] |

| Canonical SMILES | C1=CC(=CC=C1[C@@H]2--INVALID-LINK--C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | [1][4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference / Method |

| Physical State | Solid. (Flavonoids are typically yellow crystalline solids). | Inferred |

| Melting Point | 244-245 °C | [5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [3] |

| XLogP3-AA | 4.5 | Computed by PubChem[4] |

| Hydrogen Bond Donors | 7 | Computed by PubChem[7] |

| Hydrogen Bond Acceptors | 11 | Computed by PubChem[7] |

| Optical Rotation | Dextrorotatory [(+)-Morelloflavone]. Specific rotation value not specified in the literature searched. | [7] |

Lipophilicity

Lipophilicity is a key parameter in drug development, influencing a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The computed XLogP3-AA value of 4.5 for this compound suggests it is a relatively lipophilic compound.[4]

Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)

The "shake-flask" method is the classical approach for experimentally determining the logP of a compound.

-

Preparation: A solution of this compound is prepared in either n-octanol or water.

-

Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known concentration of this compound.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| UV-Vis (in Methanol) | Flavonoids typically exhibit two main absorption bands: Band I (cinnamoyl system) at 300–380 nm and Band II (benzoyl system) at 240–280 nm. | [8] |

| Infrared (IR) | Expected peaks include: O-H stretching (~3200-3600 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and a complex C=O stretching band (~1600-1650 cm⁻¹) strongly influenced by intramolecular hydrogen bonding. | [9] |

| ¹³C NMR (in DMSO-d₆) | A complex spectrum showing 30 distinct carbon signals, with characteristic shifts for carbonyl, aromatic, and aliphatic carbons. | PubChem[4] |

| Mass Spectrometry (MS) | The fragmentation of "this compound type" biflavonoids is characterized by the loss of a C₆H₆O₃ group (126 amu). Other common flavonoid fragmentations include retro-Diels-Alder (rDA) reactions and losses of CO and H₂O. | [10][11] |

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its therapeutic potential.

Inhibition of HMG-CoA Reductase

This compound is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][12] It acts as a competitive inhibitor with respect to the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12] This inhibition suggests potential applications as a hypocholesterolemic agent.

Inhibition of Kinesin Spindle Protein (Eg5)

This compound has been identified as a novel inhibitor of the kinesin spindle protein (Eg5), an essential motor protein for the formation of the bipolar mitotic spindle during cell division. By binding to an allosteric site, it inhibits the ATPase activity of Eg5, leading to mitotic arrest and highlighting its potential as an anticancer agent.[13][14]

Anti-Angiogenic Activity

This compound inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathways. By downregulating these pathways, it can suppress the proliferation, migration, and invasion of endothelial cells induced by factors like Vascular Endothelial Growth Factor (VEGF).

Experimental Methodologies

Extraction from Plant Material

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a green and efficient method for isolating flavonoids like this compound from plant matrices.

-

Sample Preparation: Dried and ground plant material (e.g., from Garcinia species) is packed into an extraction vessel.

-

Parameter Setup: The system is set to the desired temperature (e.g., 35-65°C) and pressure (e.g., 20-35 MPa).[15][16][17] An organic co-solvent, typically ethanol (e.g., 50-95%), is often added to the CO₂ to increase the polarity of the supercritical fluid and enhance flavonoid solubility.[16][18]

-

Extraction: Supercritical CO₂, mixed with the co-solvent, is passed through the extraction vessel. The fluid acts as a solvent, dissolving the target compounds from the plant matrix.

-

Separation: The fluid mixture then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power.

-

Collection: The extracted compounds, including this compound, precipitate out in the separator and are collected for further purification and analysis.

Enzyme Inhibition Assay

This assay measures this compound's ability to inhibit HMG-CoA reductase by monitoring the consumption of the NADPH cofactor.[19][20][21]

-

Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA reductase enzyme, the substrate HMG-CoA, and the cofactor NADPH.[20]

-

Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the test inhibitor (this compound at various concentrations). A control reaction without the inhibitor is also prepared.

-

Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.[20]

-

Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time using a spectrophotometer. This decrease corresponds directly to the oxidation of NADPH to NADP⁺ as the enzymatic reaction proceeds.

-

Data Analysis: The rate of NADPH consumption is calculated from the slope of the absorbance vs. time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of the uninhibited control. IC₅₀ values can be calculated from a dose-response curve.

References

- 1. This compound | 16851-21-1 | FM137793 | Biosynth [biosynth.com]

- 2. This compound | 16851-21-1 | Benchchem [benchchem.com]

- 3. This compound | 16851-21-1 [chemicalbook.com]

- 4. This compound | C30H20O11 | CID 5464454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 9. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Process Optimization for Supercritical Carbon Dioxide Extraction of Total Flavonoids from Praecox Leaves in Northern Areas [spkx.net.cn]

- 16. Optimization of supercritical carbon dioxide extraction process for total flavonoids in Suaeda salsa by orthogonal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. abcam.cn [abcam.cn]

Morelloflavone: A Comprehensive Technical Review of Its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a biflavonoid predominantly found in the Garcinia genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, anti-angiogenic, metabolic, and neuroprotective effects. The information is presented to aid researchers and drug development professionals in understanding and exploring the potential of this natural compound.

Anti-Cancer and Anti-Angiogenic Mechanisms

This compound exhibits potent anti-cancer and anti-angiogenic properties by targeting key signaling pathways involved in tumor growth, proliferation, and the formation of new blood vessels.

Inhibition of Angiogenesis

This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

A primary mechanism of this compound's anti-angiogenic effect is its ability to interfere with the Rho GTPase and Extracellular Signal-Regulated Kinase (ERK) signaling pathways. This compound inhibits the activation of RhoA and Rac1, two key members of the Rho GTPase family, which are essential for endothelial cell migration and invasion. However, it has little effect on Cdc42.[1] Furthermore, it suppresses the phosphorylation and activation of the Raf/MEK/ERK pathway kinases, without affecting the activity of VEGF Receptor 2 (VEGFR2).[1] This disruption of downstream signaling ultimately inhibits endothelial cell proliferation, migration, and tube formation.

Cytotoxic and Apoptotic Effects in Cancer Cells

This compound has demonstrated cytotoxic activity against various cancer cell lines. In vitro studies on MCF-7 breast cancer cells have shown an IC50 value of 55.84 µg/mL.[2][3] The proposed mechanism involves the modulation of key proteins involved in apoptosis and cell survival.

In silico studies suggest that this compound can block the activity of Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2][3] Additionally, it is predicted to inhibit Tumor Necrosis Factor-alpha (TNF-α), Estrogen Receptor-alpha (ER-α), and Human Epidermal Growth Factor Receptor 2 (HER-2), all of which play crucial roles in the growth and survival of certain cancers.[2][3]

Anti-Inflammatory Mechanism

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators. While the precise cytokine profile modulated by this compound is not fully elucidated in the reviewed literature, flavonoids, in general, are known to inhibit key inflammatory pathways. They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The anti-inflammatory effects of this compound are also attributed to its inhibitory action on enzymes like secretory phospholipase A2.

Metabolic Regulation

This compound has shown potential in regulating metabolic processes, particularly cholesterol biosynthesis.

Inhibition of HMG-CoA Reductase

This compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] It exhibits competitive inhibition with respect to the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[5]

| Parameter | Value (µM) | Reference |

| Ki (vs. HMG-CoA) | 80.87 ± 0.06 | [5] |

| Ki (vs. NADPH) | 103 ± 0.07 | [5] |

Table 1: this compound Inhibition Constants for HMG-CoA Reductase

Neuroprotective Effects

This compound and other biflavonoids have demonstrated neuroprotective potential, particularly in the context of Alzheimer's disease.

Reduction of β-Amyloid Deposition

In a triple transgenic mouse model of Alzheimer's disease, a biflavonoid fraction rich in this compound was shown to reduce the deposition of β-amyloid (βA) peptides in the brain.[7] This was associated with a reduction in βA1-40 and βA1-42 levels and decreased cleavage of the amyloid precursor protein (APP) by BACE1 (β-site APP cleaving enzyme 1).[7]

Other Bioactivities

This compound also exhibits a range of other inhibitory activities against various enzymes.

Protease Inhibition

This compound and its derivatives have been shown to inhibit cysteine and serine proteases.

| Enzyme | Compound | IC50 (µM) | Reference |

| Papain | This compound | 10.5 ± 0.3 | |

| Cruzain | This compound | 9.6 ± 1.0 |

Table 2: this compound's Inhibitory Activity against Proteases

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The inhibitory effect of this compound on HMG-CoA reductase activity can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

-

Recombinant HMG-CoA reductase (catalytic domain)

-

HMG-CoA

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding HMG-CoA.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 and Ki values by fitting the data to appropriate enzyme inhibition models.

Cell Viability (MTT) Assay

The cytotoxic effects of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

The effect of this compound on the phosphorylation of ERK can be determined by Western blot analysis.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture endothelial cells and treat them with VEGF in the presence or absence of different concentrations of this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

This compound is a promising natural compound with a wide range of biological activities. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and metabolic disorders highlights its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and experimental methodologies, to facilitate further research and drug discovery efforts in this area. Further investigation is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

- 1. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Semi-synthetic isoflavones as BACE-1 inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Pharmacological Activities of Morelloflavone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Morelloflavone, a biflavonoid predominantly found in plants of the Garcinia genus, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Structurally composed of naringenin and luteolin moieties, this natural compound has demonstrated a wide array of therapeutic potentials, including anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties.[3][4] This technical guide provides a comprehensive review of the current state of research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical molecular pathways to support ongoing and future drug discovery and development efforts.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes implicated in human diseases, positioning it as a promising candidate for therapeutic development.

HMG-CoA Reductase Inhibition

This compound exhibits significant inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This positions it as a potential natural statin alternative for managing hypercholesterolemia. The mechanism of inhibition is competitive with respect to the substrate HMG-CoA and non-competitive towards the cofactor NADPH.[3] In silico studies suggest that this compound occupies the HMG-binding pocket on the enzyme, effectively blocking substrate access.[5]

Table 1: Quantitative Data on HMG-CoA Reductase Inhibition by this compound

| Enzyme Target | Inhibitor | Substrate/Cofactor | Inhibition Constant (Kᵢ) | Experimental Model | Reference |

| HMG-CoA Reductase | This compound | HMG-CoA | 80.87 ± 0.06 µM | Catalytic domain of mouse HMG-CoA reductase | [3] |

| HMG-CoA Reductase | This compound | NADPH | 103 ± 0.07 µM | Catalytic domain of mouse HMG-CoA reductase | [3] |

| HMG-CoA Reductase | Naringenin (subunit) | HMG-CoA | 83.58 ± 4.37 µM | Catalytic domain of mouse HMG-CoA reductase | [3] |

| HMG-CoA Reductase | Luteolin (subunit) | HMG-CoA | 83.59 ± 0.94 µM | Catalytic domain of mouse HMG-CoA reductase | [3] |

The inhibitory effect of this compound on HMG-CoA reductase was assessed using an in vitro enzymatic assay. The catalytic domain of house mouse HMG-CoA reductase was utilized. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA. This compound was introduced at varying concentrations to determine its effect on enzyme kinetics. Inhibition constants (Kᵢ) were calculated by analyzing the enzyme's activity in the presence of different concentrations of the inhibitor and the substrate (HMG-CoA) or cofactor (NADPH).[3]

References

Morelloflavone: A Technical Guide for Researchers

An In-depth Examination of the Biflavonoid Morelloflavone, Including its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols.

Abstract

This compound, a naturally occurring biflavonoid predominantly found in the Garcinia genus, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its biological effects, supported by quantitative data. Furthermore, this document outlines detailed protocols for key experimental assays and visual representations of its mechanism of action to facilitate further research and drug development endeavors.

Chemical and Physical Properties

This compound is a biflavonoid composed of apigenin and luteolin moieties. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 16851-21-1 | [1][2] |

| Molecular Formula | C30H20O11 | [1][2] |

| Molecular Weight | 556.48 g/mol | [1] |

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and enzyme-inhibiting properties. The following tables summarize key quantitative data from various studies.

Anti-Angiogenic and Anti-Tumor Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It also directly impacts cancer cell viability and proliferation.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (VEGF-induced endothelial cell viability) | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 µmol/L | |

| Cell Cycle Arrest (G0/G1 phase) | HUVECs | Decrease from 82.06% to 50.23% | |

| Cell Cycle Arrest (G2/M phase) | HUVECs | Increase from 12.57% to 29.99% |

Enzyme Inhibition

This compound is a known inhibitor of several key enzymes, including HMG-CoA reductase, which is a rate-limiting enzyme in cholesterol biosynthesis.

| Enzyme | Substrate/Condition | Inhibition Constant (Ki) | Reference |

| HMG-CoA Reductase | HMG-CoA | 80.87 ± 0.06 µM | [3] |

| HMG-CoA Reductase | NADPH | 103 ± 0.07 µM | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects by targeting key signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF)-induced Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of endothelial or cancer cells.

Materials:

-

96-well plates

-

Cells of interest (e.g., HUVECs)

-

Complete culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PBS.

-

Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

-

Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.

Western Blot Analysis for ERK Pathway

Objective: To determine the effect of this compound on the phosphorylation of ERK.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and then lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) for normalization.

HMG-CoA Reductase Activity Assay

Objective: To measure the inhibitory effect of this compound on HMG-CoA reductase activity.

Materials:

-

Recombinant HMG-CoA reductase

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

-

HMG-CoA substrate

-

NADPH

-

This compound

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme.

-

Add different concentrations of this compound or a vehicle control to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides foundational information and detailed experimental protocols to aid researchers in their exploration of this compound's mechanisms of action and its potential applications in drug discovery and development. The provided data and methodologies offer a solid starting point for designing and conducting robust scientific studies.

References

Methodological & Application

Application Notes and Protocols: Morelloflavone from Garcinia dulcis Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and biological evaluation of Morelloflavone, a bioactive biflavonoid isolated from the leaves of Garcinia dulcis.

Introduction

This compound, a prominent biflavonoid found in various parts of Garcinia dulcis, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3][4] This compound has demonstrated potent anti-cancer, anti-angiogenic, and cholesterol-lowering properties.[1][3][4][5] These attributes make this compound a compelling candidate for further investigation in drug discovery and development programs.

This document outlines the essential procedures for isolating this compound from Garcinia dulcis leaves and provides detailed protocols for assessing its biological activity in three key areas: HMG-CoA reductase inhibition, in vitro angiogenesis, and induction of autophagy.

Extraction and Purification of this compound

The following protocol describes a general method for the extraction and purification of this compound from Garcinia dulcis leaves, based on established phytochemical techniques for flavonoid isolation.

Protocol 1: Extraction and Purification

1. Plant Material and Extraction:

-

Air-dry fresh leaves of Garcinia dulcis in the shade and then grind them into a fine powder.

-

Macerate the powdered leaves in methanol at a ratio of approximately 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is expected to contain this compound.

-

Concentrate the ethyl acetate fraction to dryness.

3. Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like chloroform as the slurry.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 95:5, 90:10, 85:15 v/v).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1 v/v) solvent system.

-

Combine the fractions that show a prominent spot corresponding to this compound (visualized under UV light).

4. Preparative Thin-Layer Chromatography (Prep-TLC):

-

For final purification, use preparative TLC plates coated with silica gel.

-

Apply the concentrated, this compound-rich fraction as a band onto the prep-TLC plate.

-

Develop the plate using a suitable solvent system, such as chloroform:ethyl acetate (e.g., 40:60 v/v).

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel using a polar solvent like methanol or acetone.

-

Filter and evaporate the solvent to obtain purified this compound.

Experimental Workflow for this compound Extraction and Purification

Biological Activity Assays

The following are detailed protocols for evaluating the biological activities of purified this compound.

Protocol 2: HMG-CoA Reductase Inhibition Assay (Colorimetric)

This assay measures the inhibition of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in each well of a 96-well plate.

-

Add varying concentrations of this compound to the test wells. Include a positive control (e.g., pravastatin) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding HMG-CoA reductase to all wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of NADPH consumption (decrease in absorbance over time).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the HMG-CoA reductase activity.

Protocol 3: In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well cell culture plate

-

This compound stock solution

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

-

Add varying concentrations of this compound to the cell suspension.

-

Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

-

Visualize and capture images of the tube-like structures using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.

Protocol 4: Autophagy Induction Assay (Western Blot for LC3-II and p62)

This protocol determines the effect of this compound on autophagy by measuring the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

-

Cancer cell line (e.g., A172 human glioblastoma cells)

-

Cell culture medium and supplements

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: rabbit anti-LC3 and rabbit anti-p62

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and determine the ratio of LC3-II to LC3-I and the levels of p62 relative to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: HMG-CoA Reductase Inhibition by this compound

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Ki | 80.87 ± 0.06 µM | HMG-CoA | House mouse HMG-CoA reductase | [3][4][5] |

| Ki | 103 ± 0.07 µM | NADPH | House mouse HMG-CoA reductase | [3][4][5] |

Table 2: Cytotoxic Activity (IC50) of Garcinia dulcis Extract Containing this compound

| Cell Line | IC50 (µg/mL) | Assay | Reference |

| A172 (Human Glioblastoma) | 29.03 ± 0.18 | MTT | [1][6] |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and other diseases.

ERK Signaling Pathway Inhibition in Angiogenesis

This compound inhibits tumor angiogenesis by targeting the Rho GTPases and the downstream Raf/MEK/ERK signaling pathway.[7] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.

Autophagy Induction Pathway

This compound can induce autophagic cell death in cancer cells, such as glioblastoma.[1][6] This process is characterized by the formation of autophagosomes and the degradation of cellular components. The conversion of LC3-I to LC3-II and the degradation of p62 are key indicators of autophagic flux.

References

- 1. youtube.com [youtube.com]

- 2. idjpcr.usu.ac.id [idjpcr.usu.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. This compound from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Camboginol and this compound from Garcinia dulcis (Roxb.) Kurz Flower Extract Promote Autophagic Cell Death against Human Glioblastoma Cells through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Isolation, Purification, and Analysis of Morelloflavone

Introduction

Morelloflavone is a bioactive biflavonoid predominantly found in various species of the Garcinia genus, such as Garcinia dulcis, Garcinia morella, and Garcinia brasiliensis[1][2][3]. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities[3][4][5]. Notably, research has demonstrated that this compound can inhibit tumor angiogenesis by targeting and suppressing the Rho GTPases and ERK signaling pathways[1][6]. These attributes make this compound a promising candidate for drug development and therapeutic applications.

These application notes provide a comprehensive protocol for the isolation and purification of this compound from plant sources, its quantitative analysis via High-Performance Liquid Chromatography (HPLC), and an overview of its mechanism of action in inhibiting key cellular signaling pathways.

Experimental Protocols

Part 1: Extraction of this compound from Plant Material

This protocol outlines the initial extraction of a crude flavonoid-rich fraction from Garcinia species.

1.1. Materials and Reagents:

-

Dried and powdered plant material (e.g., epicarp, leaves, or flowers of Garcinia sp.)

-

Solvents: Ethyl Acetate, Acetone, Methanol, Ethanol (HPLC grade)[3][7][8]

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Grinder or mill

1.2. Extraction Procedure:

-

Preparation: Air-dry the collected plant material in the shade to preserve phytochemical integrity. Once thoroughly dried, grind the material into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as ethyl acetate or acetone. A common ratio is 1:10 (w/v)[8].

-

Perform the extraction at room temperature for a period of 24-72 hours with periodic agitation to ensure thorough extraction. Alternatively, use methods like Soxhlet or ultrasonic-assisted extraction for improved efficiency[9].

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

-

Repeat the extraction process on the residue two to three more times to ensure complete recovery of the compounds.

-

Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 40-45°C to obtain the crude extract[3].

-

Part 2: Purification of this compound

This section details a multi-step chromatographic process to isolate this compound from the crude extract.

2.1. Liquid-Liquid Partitioning (Optional Pre-purification):

-

The crude extract can be partitioned between an immiscible solvent pair (e.g., hexane and methanol) to remove non-polar compounds like fats and waxes, thereby enriching the flavonoid content in the polar (methanolic) phase.

2.2. Column Chromatography using Sephadex LH-20: Sephadex LH-20 is a versatile medium for separating flavonoids based on molecular size and polarity[10].

-

Column Packing: Prepare a column with Sephadex LH-20 gel, equilibrated with the initial mobile phase (e.g., 100% methanol).

-

Sample Loading: Dissolve the crude or pre-purified extract in a minimal amount of methanol and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in water (e.g., starting from 100% methanol and gradually increasing the water percentage) or chloroform-methanol mixtures[10].

-